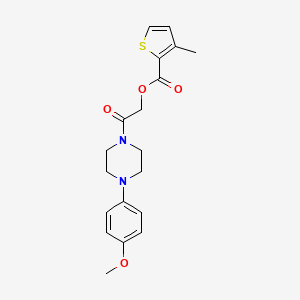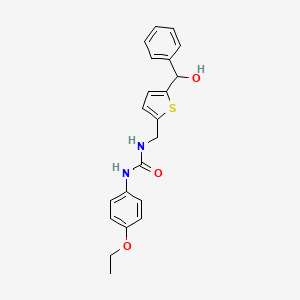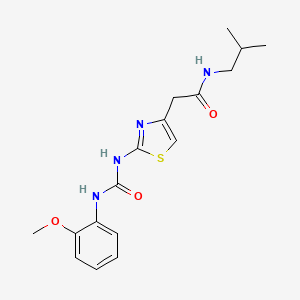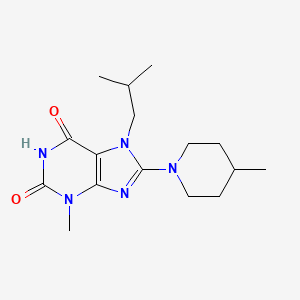![molecular formula C8H9NO3 B2877233 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid CAS No. 1517186-74-1](/img/structure/B2877233.png)
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazines are a group of compounds that have been studied for their various biological activities . They are often found in biologically active natural products with a pyrrolo-oxazine (pyrrole-fused morpholine) motif embedded in their structure . These compounds have been isolated from Chinese herbs and have been found to show a wide range of biological activities such as antioxidant and antitumor activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines has been reported using the oxa-Pictet–Spengler reaction . This method involves a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . p-Toluenesulfonic acid (pTSA) was identified as a suitable catalyst to promote the reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines involves a pyrrole ring fused with a morpholine ring . This structure is found in various pharmaceutically active small molecules .Chemical Reactions Analysis
The most commonly used strategy for the synthesis of pyrrolo-oxazine spiroketal alkaloids involves an intramolecular spiroketalization as the final step . Therefore, multistep sequences are required to first prepare a functionalized chain, which is then grafted onto the pyrrole nitrogen atom before final cyclization to give the oxazine .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Alkaloids
The compound serves as a key intermediate in the synthesis of various biologically active alkaloids. These alkaloids often exhibit a range of biological activities, making them significant targets for medicinal chemistry. For instance, the oxa-Pictet–Spengler reaction has been utilized to construct the pyrrolo[2,1-c][1,4]oxazine framework, which is found in natural products with antioxidant and antitumor activities .
Pharmaceutical Applications
Due to its structural similarity to biologically active molecules, this compound has potential applications in the development of pharmaceuticals. It could be used in the treatment of central nervous system disorders, prostatitis, diabetic nephropathy, and for the inhibition of reactive oxygen species production in high-glucose-stimulated mesangial cells .
Organic Synthesis Methodologies
The compound is involved in novel methodologies for organic synthesis, such as the one-step conversion of various aldehydes/ketones into corresponding oxazines. This method is significant for the construction of pharmaceutically active small molecules, including pyrrolo-oxazine carboxamides .
Construction of Heterocycles
It plays a crucial role in the construction of heterocycles, which are core structures in many drugs and agrochemicals. The compound can be used to generate nonstabilized azomethine ylides, which are precursors for [3+2]-cycloadditions, leading to the formation of complex heterocyclic compounds .
Catalysis Research
In catalysis, this compound can be used to study the effects of different catalysts on the synthesis of heterocyclic compounds. For example, p-Toluenesulfonic acid (pTSA) has been identified as a suitable catalyst to promote reactions involving this compound .
Antioxidant and Antitumor Research
The compound’s derivatives have shown a wide range of biological activities, including antioxidant and antitumor effects. Research in this area could lead to the development of new therapeutic agents for treating various diseases .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The compound is synthesized through a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1h-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . This suggests that the compound might interact with its targets through similar bond formations, leading to changes in the target’s structure and function.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth, reduction of inflammation, and inhibition of tumor growth.
Result of Action
Similar compounds have been found to show a wide range of biological activities such as antioxidant and antitumor activities . These effects suggest that the compound might induce oxidative stress in cancer cells, leading to cell death, and might also neutralize harmful free radicals in the body.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWROGUKJFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=CN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517186-74-1 |
Source


|
| Record name | 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)


![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)